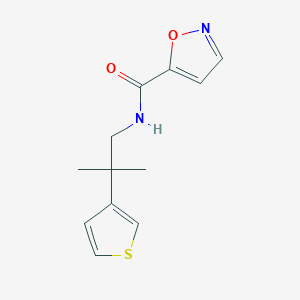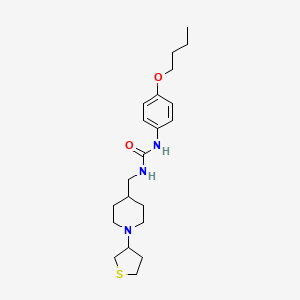![molecular formula C21H22N4O3S B2685004 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide CAS No. 887888-59-7](/img/structure/B2685004.png)
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research for its potential use in various fields. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in the literature . For instance, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives .Molecular Structure Analysis
The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis . The molecular weight of a similar compound, 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide, is 354.81 .Chemical Reactions Analysis
The reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives was studied . Also, treatment of the same precursor with urea, thiourea, and/or guanidine hydrochloride furnished pyrimidine and thiazine derivatives .Scientific Research Applications
Interaction with Biological Molecules
One study highlights the synthesis of p-hydroxycinnamic acid amides, including derivatives structurally similar to N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide. These compounds were investigated for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. The findings suggest potential applications in understanding drug-protein interactions, which are crucial for drug design and development (Meng et al., 2012).
Synthesis and Biological Activity
Another area of research is the synthesis and evaluation of compounds containing the sulfonamido moiety for their antibacterial properties. Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, a precursor, was reacted with various compounds to produce derivatives with high antibacterial activities. This opens avenues for developing new antibacterial agents (Azab et al., 2013).
Antimicrobial and Antifungal Applications
Research has also explored the antimicrobial activities of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. These compounds exhibited significant antimicrobial activity, indicating potential applications in combating microbial infections (Gein et al., 2020).
Inhibition of Biological Processes
Further research into N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, has revealed their potential as selective inhibitors of mitosis in plant cells. This suggests applications in agricultural sciences, particularly in the development of herbicides or growth regulators (Merlin et al., 1987).
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-6-14(2)19(11-13)20(26)24-17-7-9-18(10-8-17)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFHYCACWGFYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)
![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)



![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

